Estradiol-6-cmo

Description

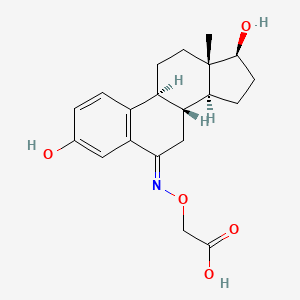

Estradiol-6-CMO (β-Estradiol-6-one 6-(O-carboxymethyloxime), CAS 35048-47-6) is a chemically modified derivative of estradiol, a naturally occurring estrogen. The compound features a carboxymethyloxime (CMO) group at the C6 position of the steroid nucleus (Figure 1). This modification enhances its utility in immunoassays by enabling conjugation to carrier proteins like bovine serum albumin (BSA), making it a critical antigen for antibody production .

This compound is pivotal in homogeneous enzyme immunoassays (EIA), which eliminate the need for separation steps, thereby streamlining hormone quantification in clinical and research settings . Its structural uniqueness lies in the C6 substituent, distinguishing it from other estradiol derivatives that typically vary at C3, C16, or C17 positions .

Properties

Molecular Formula |

C20H25NO5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17+/t13-,14-,16+,18+,20+/m1/s1 |

InChI Key |

AWARIMYXKAIIGO-FIIMHDCBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |

Synonyms |

((((17 beta)-3,17-dihydroxyestra-1,3,5(10)-trien-6-ylidene)amino)oxy)acetic acid estradiol-6-(O-carboxymethyl)oxime estradiol-6-CMO estrone-6-(O-carboxymethyl)oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Estradiol-6-CMO is compared to three structurally related compounds: 6-Ketoestradiol , 6-Oxo-Estetrol , and 2-Methoxyestradiol . Key distinctions include:

Key Observations :

- Positional Specificity : this compound’s C6 carboxymethyloxime group facilitates covalent binding to proteins, unlike 6-Ketoestradiol’s inert keto group .

- Bioanalytical Utility : While 6-Oxo-Estetrol is used for analytical method validation (e.g., ANDA submissions), this compound is tailored for antibody generation in hormone assays .

- Therapeutic Potential: 2-Methoxyestradiol diverges functionally, showing promise in oncology due to its anti-angiogenic properties, unlike this compound’s diagnostic focus .

This compound :

- Immunoassay Development: A study demonstrated its use in producing polyclonal antibodies with high specificity for estradiol-17β, achieving intra-assay CVs of 3.0% .

- Homogeneous EIA : Eliminates separation steps, reducing assay time from hours to minutes compared to traditional methods .

6-Ketoestradiol :

- Metabolic Intermediate : Acts as a precursor in synthesizing 7α-substituted estradiol complexes, critical for studying estrogen metabolism .

- Commercial Availability : Supplied by manufacturers like Shenzhen Zhenqiang Bio-Tech with ≥98% purity for research use .

6-Oxo-Estetrol :

- Regulatory Compliance : Complies with USP/EP standards, ensuring traceability in QC applications for estetrol-based pharmaceuticals .

2-Methoxyestradiol :

- Oncology Research : Inhibits tubulin polymerization, showing efficacy in preclinical models of breast and prostate cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.